Sulfamethoxazole-13C6
Overview
Description
Sulfamethoxazole-13C6 is a 13C-labeled version of Sulfamethoxazole, a sulfonamide bacteriostatic antibiotic. This compound is primarily used in scientific research to study drug metabolism and pharmacokinetics. Sulfamethoxazole itself is a competitive antagonist of para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis .
Scientific Research Applications
Sulfamethoxazole-13C6 is widely used in scientific research for various applications, including:
Chemistry: Used to study the chemical properties and reactivity of Sulfamethoxazole.
Biology: Used to investigate the biological effects and mechanisms of action of Sulfamethoxazole.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Sulfamethoxazole.
Industry: Used in the development and testing of new antibiotics and other pharmaceutical compounds.
Mechanism of Action
Target of Action
Sulfamethoxazole-13C6 is a 13C labeled compound of Sulfamethoxazole . The primary target of Sulfamethoxazole is the enzyme Cytochrome P450 2C9 . This enzyme plays a crucial role in the metabolism of both endogenous substances and xenobiotics .
Mode of Action
Sulfamethoxazole is a sulfonamide antimicrobial . It works by inhibiting bacterial dihydrofolic acid synthesis due to its structural similarity to an endogenous substrate, para-aminobenzoic acid (PABA) . Most bacteria meet their need for folic acid by synthesizing it from PABA, as opposed to Animalia that require exogenous folic acid sources . Sulfamethoxazole, therefore, acts as a competitive antagonist of PABA .
Biochemical Pathways
Sulfamethoxazole interferes with the folic acid synthesis in susceptible bacteria . It is generally given in combination with trimethoprim, which inhibits a sequential step in bacterial folic acid synthesis . These agents work synergistically to block two consecutive steps in the biosynthesis of nucleic acids and proteins, which are necessary for bacterial growth and division . Using them in conjunction helps to slow the development of bacterial resistance .
Pharmacokinetics
The pharmacokinetics of Sulfamethoxazole involves its metabolism primarily by arylamine N-acetyltransferase (NAT) enzymes , which are responsible for acetylation of sulfamethoxazole at its N4 position . Sulfamethoxazole may also undergo oxidation at its C5 and N4 atoms, the latter of which is catalyzed by CYP2C9 . Glucuronidation of the N4 atom is likely mediated by certain enzymes .
Result of Action
The result of the action of Sulfamethoxazole is the inhibition of bacterial growth and division . By blocking the biosynthesis of nucleic acids and proteins, which are necessary for bacterial growth and division, Sulfamethoxazole effectively stops the proliferation of bacteria .
Action Environment
The action of Sulfamethoxazole can be influenced by various environmental factors. For instance, the presence of other pollutants in the water environment can interact with Sulfamethoxazole, affecting its efficacy . Furthermore, the pH of the environment can also influence the solubility and stability of Sulfamethoxazole .
Safety and Hazards
Sulfamethoxazole-13C6 may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Biochemical Analysis
Biochemical Properties
Sulfamethoxazole-13C6, like its non-labeled counterpart, plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly those involved in the synthesis of folic acid in bacteria . This compound competes with PABA, a precursor of folic acid, thereby inhibiting the synthesis of folic acid and preventing bacterial growth .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by disrupting the production of folic acid, a vital component for DNA synthesis and cell division . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its structural similarity to PABA. It competes with PABA for the active site of the enzyme dihydropteroate synthase, thereby inhibiting the synthesis of dihydrofolic acid, a precursor of folic acid . This inhibition disrupts the production of essential nucleic acids and proteins, thereby preventing bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The degradation efficiency of this compound has been observed to be sustainable within a certain cycle
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . While specific threshold effects, toxic effects, or adverse effects at high doses are not mentioned in the available literature, it is generally understood that like all antibiotics, dosage and administration should be carefully controlled to prevent adverse effects and antibiotic resistance.
Metabolic Pathways
This compound is involved in the metabolic pathway related to the synthesis of folic acid in bacteria . It interacts with the enzyme dihydropteroate synthase, acting as a competitive inhibitor
Subcellular Localization
The subcellular localization of this compound is likely to be at the site of folic acid synthesis within bacterial cells, given its mechanism of action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfamethoxazole-13C6 involves the incorporation of 13C isotopes into the Sulfamethoxazole molecule. This is typically achieved through a series of chemical reactions that replace the carbon atoms in the phenyl ring with 13C-labeled carbon atoms. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of 13C-labeled reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of 13C isotopes. The production is carried out under stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Sulfamethoxazole-13C6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfone derivatives, while reduction can yield amine derivatives .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: The non-labeled version of Sulfamethoxazole-13C6.
Sulfamethoxazole-d4: A deuterium-labeled version of Sulfamethoxazole.
Sulfamethoxazole sodium: A sodium salt form of Sulfamethoxazole.
Uniqueness
This compound is unique due to its 13C labeling, which makes it particularly useful for studying metabolic pathways and drug interactions. The incorporation of 13C isotopes allows for precise tracking and analysis using techniques such as mass spectrometry .
Properties
IUPAC Name |
4-amino-N-(5-methyl-1,2-oxazol-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)/i2+1,3+1,4+1,5+1,8+1,9+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKIGFTWXXRPMT-AHBHZWPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746783 | |
Record name | 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)(~13~C_6_)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-90-0 | |
Record name | 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)(~13~C_6_)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1196157-90-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.